molecular formula C21H19ClN2O2 B3019177 2-(4-Benzylpiperazino)-3-chloronaphthoquinone CAS No. 104309-93-5

2-(4-Benzylpiperazino)-3-chloronaphthoquinone

Cat. No. B3019177
M. Wt: 366.85
InChI Key: GDIYAJQFJXLQFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthoquinone derivatives is a topic of interest due to their potential applications. For instance, the first paper describes the synthesis of 4-chloro-1-hydroxyphenazines using a synthetic equivalent of 3-chloro-6-hydroxycyclohexa-1,2-benzoquinone, which indicates the possibility of synthesizing complex naphthoquinone derivatives through strategic use of synthetic equivalents . Although this does not directly describe the synthesis of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, it suggests a methodology that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of naphthoquinone derivatives can be complex, as indicated by the second paper, which discusses the crystal engineering of chloranilic acid derivatives with various partners . The paper highlights the versatility of naphthoquinone derivatives in forming different oxidation states and hydrogen bonding modes. This suggests that 2-(4-Benzylpiperazino)-3-chloronaphthoquinone could also exhibit interesting structural characteristics, potentially including various bonding interactions with other molecules.

Chemical Reactions Analysis

The third paper provides an experimental study and investigation of the complex formation between a thiadiazole derivative and a benzoquinone . The study includes density functional theory (DFT) analyses, which could be relevant for understanding the chemical reactions involving 2-(4-Benzylpiperazino)-3-chloronaphthoquinone. The paper's focus on π-π stacking interactions and other non-covalent interactions could be particularly relevant for predicting the reactivity of naphthoquinone derivatives.

Physical and Chemical Properties Analysis

The fourth paper discusses the synthesis and characterization of metal complexes with acenaphthoquinone derivatives . The study includes electrochemical and antibacterial studies, which provide insights into the physical and chemical properties of naphthoquinone complexes. This information could be extrapolated to understand the properties of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, especially if it forms similar complexes with metals or exhibits biological activity.

Relevant Case Studies

While the provided papers do not include case studies directly related to 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, they do offer case studies of related compounds. For example, the antibacterial activity of acenaphthoquinone complexes is discussed in the fourth paper, which could be relevant if 2-(4-Benzylpiperazino)-3-chloronaphthoquinone is investigated for similar biological applications .

Safety And Hazards

The safety and hazards associated with a benzylpiperazine compound would depend on its specific structure and use. For example, benzylpiperazine is a controlled substance in many countries due to its potential for abuse .

Future Directions

Research into piperazine compounds is ongoing, with recent studies focusing on their potential use in the treatment of various diseases. For example, a study found that a certain piperazine compound had a strong inhibitory effect on osteoclastogenesis, suggesting potential for the treatment of osteolytic disorders .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-3-chloronaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-18-19(21(26)17-9-5-4-8-16(17)20(18)25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIYAJQFJXLQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazino)-3-chloronaphthoquinone

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